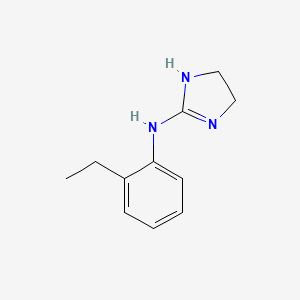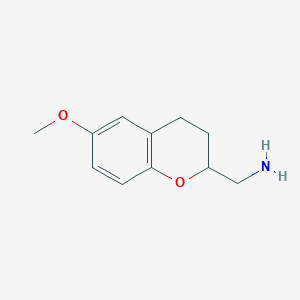
methyl-4(N,N-dimethylcarbamimidoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-4(N,N-dimethylcarbamimidoyl)benzoate, also known as benzoic acid, 4-[(dimethylamino)iminomethyl]-, methyl ester, is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is an intermediate in the synthesis of betrixaban, an oral anticoagulant used for the prevention of venous thromboembolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl-4(N,N-dimethylcarbamimidoyl)benzoate involves a multi-step reaction sequence. One of the reported methods starts with the coupling of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine in the presence of phosphorus oxychloride and pyridine in acetonitrile . The resulting nitroamide intermediate is then hydrogenated to yield the amino amide intermediate . This intermediate undergoes further reactions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves scalable routes that ensure high purity and yield. The use of cost-effective amide formation reactions and solvents like 2-methyltetrahydrofuran for extraction are key features of the industrial process . The overall yield of the product is approximately 38% with a purity greater than 98% .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-4(N,N-dimethylcarbamimidoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with palladium on carbon for hydrogenation, phosphorus oxychloride for coupling reactions, and various solvents like acetonitrile and 2-methyltetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation of the nitroamide intermediate yields the amino amide intermediate .
Wissenschaftliche Forschungsanwendungen
Methyl-4(N,N-dimethylcarbamimidoyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in industrial processes for the production of high-purity chemicals.
Wirkmechanismus
The mechanism of action of methyl-4(N,N-dimethylcarbamimidoyl)benzoate involves its role as an intermediate in the synthesis of betrixaban. Betrixaban acts as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade . By inhibiting Factor Xa, betrixaban prevents the formation of thrombin and subsequent blood clot formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-[n-allyl-n-(2-methoxycarbonylethyl)]aminobutyrate: Another compound with similar structural features.
Benzoic acid derivatives: Various derivatives of benzoic acid share similar chemical properties and applications.
Uniqueness
Methyl-4(N,N-dimethylcarbamimidoyl)benzoate is unique due to its specific role as an intermediate in the synthesis of betrixaban, which is a clinically important anticoagulant . Its chemical structure and reactivity make it a valuable compound in pharmaceutical research and development.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl 4-(N,N-dimethylcarbamimidoyl)benzoate |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)10(12)8-4-6-9(7-5-8)11(14)15-3/h4-7,12H,1-3H3 |
InChI-Schlüssel |
CESCMDSPRNJISY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888802.png)
![Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B13888807.png)

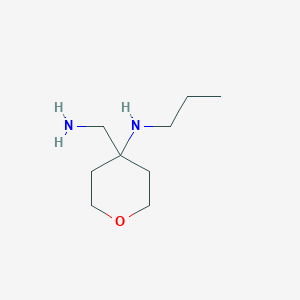
![8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine](/img/structure/B13888815.png)
![5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine](/img/structure/B13888820.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B13888825.png)
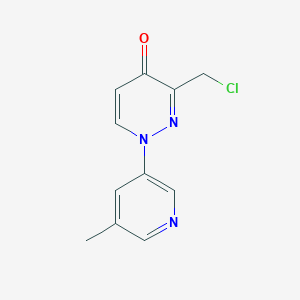
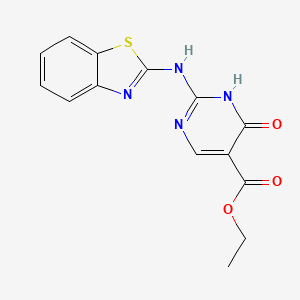
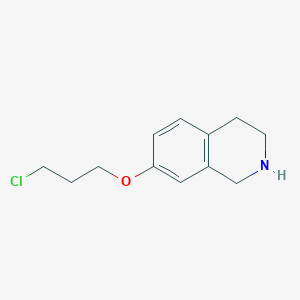
![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)
![Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13888859.png)
